5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a hydroxymethyl group and a carbohydrazide moiety, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carbohydrazide typically involves the reaction of 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbohydrazide moiety can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl or carbohydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-(formyl)-1-methyl-1H-pyrazole-4-carbohydrazide or 5-(carboxyl)-1-methyl-1H-pyrazole-4-carbohydrazide.
Reduction: Formation of 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-hydrazine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carbohydrazide moiety may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A biomass-derived compound with similar hydroxymethyl functionality.
5-(Chloromethyl)furfural (CMF): A halogenated analog of HMF.
5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF.
Uniqueness
5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carbohydrazide is unique due to its pyrazole ring structure combined with both hydroxymethyl and carbohydrazide functionalities. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1-methylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(3-11)4(2-8-10)6(12)9-7/h2,11H,3,7H2,1H3,(H,9,12) |
InChI Key |
DSAYUCJCMAUQMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NN)CO |
Origin of Product |
United States |
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